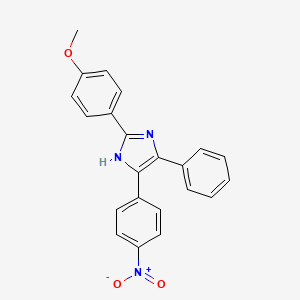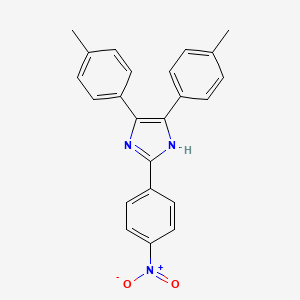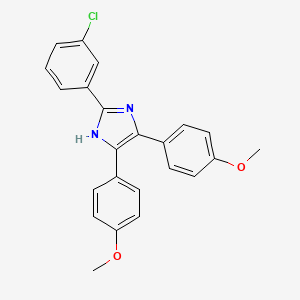
8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate
Vue d'ensemble
Description
8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate, also known as QMBS, is a chemical compound that is widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate involves the formation of a covalent bond between the sulfonamide group of this compound and the amino group of a lysine residue in a protein. This covalent bond results in the crosslinking of two proteins, which can provide insight into the structure and function of protein complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the proteins that it is used to crosslink. This compound has been shown to inhibit DNA replication, transcription, and signal transduction by disrupting protein-protein interactions. This compound has also been shown to induce apoptosis in cancer cells by crosslinking anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate in lab experiments is its ability to crosslink proteins in a specific and irreversible manner. This allows for the identification and analysis of protein complexes that may not be easily isolated by traditional biochemical methods. However, one limitation of using this compound is its potential to crosslink non-specific proteins, which can lead to false-positive results.
Orientations Futures
For the use of 8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate in scientific research include the development of new crosslinking agents that can target specific proteins or protein domains. Additionally, this compound can be used in combination with other techniques, such as mass spectrometry and cryo-electron microscopy, to gain a more comprehensive understanding of protein complexes. Finally, this compound can be used to study the effects of protein-protein interactions on disease states, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research for studying protein-protein interactions. Its ability to crosslink proteins in a specific and irreversible manner allows for the identification and analysis of protein complexes that may not be easily isolated by traditional biochemical methods. While there are limitations to its use, the future directions for this compound research hold great promise for advancing our understanding of protein function and disease states.
Applications De Recherche Scientifique
8-quinolinyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate is widely used in scientific research as a tool to study protein-protein interactions. It is commonly used as a crosslinking agent to covalently link two proteins together, which allows for the identification and analysis of protein complexes. This compound has been used to study various protein complexes, including those involved in DNA replication, transcription, and signal transduction.
Propriétés
IUPAC Name |
quinolin-8-yl 2-chloro-5-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c21-17-7-6-15(29(25,26)23-9-11-27-12-10-23)13-16(17)20(24)28-18-5-1-3-14-4-2-8-22-19(14)18/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFZLRJOIXAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3453918.png)


![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B3453943.png)


![4-[(2,3-di-2-pyridinyl-6-quinoxalinyl)oxy]aniline](/img/structure/B3453956.png)
![3-methyl-6-phenoxy-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B3453961.png)
![2-bromo-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3453964.png)
![3-[(4-methylbenzoyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B3453975.png)
![4-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3453980.png)

![4-nitrophenyl 3-[(diethylamino)sulfonyl]-4-methylbenzoate](/img/structure/B3453995.png)
![4,4'-oxybis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B3454006.png)